2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
Description
2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is an organic compound with a unique structure that comprises a pyridine ring, an octahydropyrrolo[3,4-b]pyrrole framework, and a phenoxyethyl side chain
Properties
IUPAC Name |
1-(2-phenoxyethyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-6-17(7-3-1)23-13-12-21-11-9-16-14-22(15-18(16)21)19-8-4-5-10-20-19/h1-8,10,16,18H,9,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEINARNYFOUBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the formation of the octahydropyrrolo[3,4-b]pyrrole core, which can be prepared through a Diels-Alder reaction followed by hydrogenation. Next, the pyridine ring is introduced via a nucleophilic substitution reaction. Finally, the phenoxyethyl group is added using an alkylation reaction under mild conditions.
Industrial Production Methods: For industrial-scale production, the process must be optimized for yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors and catalytic systems are often employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, resulting in the formation of various oxidized derivatives.
Reduction: Reductive conditions can lead to the saturation of double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reductive agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride or other Lewis acids.
Major Products Formed: The major products formed from these reactions vary based on the conditions and reagents used but include oxidized derivatives, reduced compounds, and variously substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Autotaxin Inhibition
One of the primary applications of this compound is as an autotaxin inhibitor . Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in cancer progression, inflammation, and fibrosis. Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrrole, including the target compound, exhibit potent inhibition of autotaxin activity. This inhibition could lead to therapeutic strategies for treating conditions such as cancer and fibrotic diseases .
Neuropharmacology
Another promising application lies within neuropharmacology , where compounds similar to 2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine have shown potential effects on neurotransmitter systems. Studies suggest that these compounds may modulate pathways involved in anxiety and depression, potentially serving as novel antidepressants or anxiolytics. The specific structural features of the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders .
Case Studies
Several studies have documented the effects of related compounds on various biological systems:
| Study | Focus | Findings |
|---|---|---|
| Study A | Autotaxin Inhibition | Demonstrated significant reduction in LPA levels in vitro with octahydropyrrole derivatives. |
| Study B | Neuropharmacological Effects | Found that compounds with similar structures reduced anxiety-like behavior in rodent models. |
| Study C | Anticancer Activity | Reported that pyrrole derivatives inhibited tumor cell proliferation by inducing apoptosis through LPA signaling pathways. |
Mechanism of Action
The mechanism by which 2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the phenoxyethyl group may enhance binding affinity to certain targets, while the octahydropyrrolo[3,4-b]pyrrole structure contributes to the overall stability and reactivity of the compound. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-[1-(2-phenylethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
2-[1-(2-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
2-[1-(2-benzyloxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
Uniqueness: Compared to these similar compounds, 2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine stands out due to the presence of the phenoxyethyl group, which may confer unique physicochemical properties and biological activities. Its distinct structure allows for specific interactions in various chemical and biological contexts, making it a versatile compound for research and industrial applications.
Q & A
Q. What are the established synthetic routes for 2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine, and how can reaction parameters be systematically optimized?
- Methodological Answer: Synthesis typically involves multi-step sequences, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for pyridine functionalization) and cyclization reactions . Optimization can employ Design of Experiments (DoE) to evaluate variables (e.g., catalyst loading, temperature, solvent polarity) using factorial designs. For example, a Central Composite Design (CCD) can identify significant factors affecting yield, followed by ANOVA to prioritize adjustments . Evidence from similar pyrrolo-pyridine syntheses suggests NaH-mediated alkylation and TsCl activation are critical for intermediate stability .
Q. Which analytical techniques are prioritized for structural validation and purity assessment of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regiochemistry of the octahydropyrrolo-pyrrole core and phenoxyethyl substitution .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.
- HPLC-PDA/ELSD: Quantifies purity (>95% threshold) using C18 reverse-phase columns with acetonitrile/water gradients .
- X-ray Crystallography: Resolves stereochemical ambiguities in the octahydropyrrolo-pyrrole system if single crystals are obtainable .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the development of derivatives with enhanced bioactivity?
- Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with ICReDD’s reaction design framework . For instance:
- Use GRRM17 or AFIR algorithms to explore plausible reaction pathways for functionalizing the pyridine or pyrrolo-pyrrole moieties.
- Validate predictions via microfluidic screening under varying conditions (e.g., solvent, temperature).
- Implement feedback loops: Experimental yields refine computational models, narrowing optimal conditions for scale-up .
Q. How should researchers address contradictions between computational binding affinity predictions and empirical activity data in SAR studies?
- Methodological Answer:
- Docking vs. Experimental IC50 Discrepancies: Reassess force field parameters (e.g., solvation effects, protonation states) in molecular docking simulations (AutoDock Vina, Schrödinger).
- Free Energy Perturbation (FEP): Calculate relative binding energies for derivatives to identify overlooked interactions (e.g., π-stacking with pyrrolo-pyrrole) .
- Experimental Validation: Use SPR (Surface Plasmon Resonance) to measure on/off rates, resolving false negatives from static docking models .
Q. What statistical approaches are recommended for optimizing multi-step syntheses with air/moisture-sensitive intermediates?
- Methodological Answer: Apply Taguchi Methods to balance robustness and efficiency:
- Define control factors (e.g., inert atmosphere purity, reagent addition rate) and noise factors (humidity, temperature fluctuations).
- Use L18 orthogonal arrays to minimize experimental runs while assessing interactions.
- Post-optimization, implement PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) for real-time monitoring of intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
